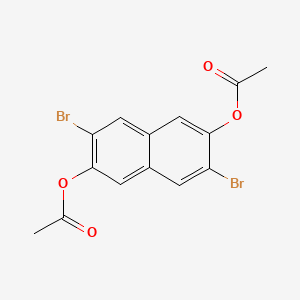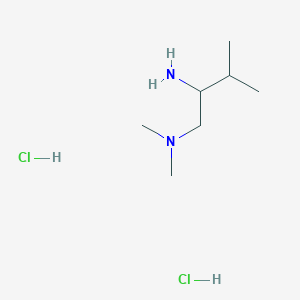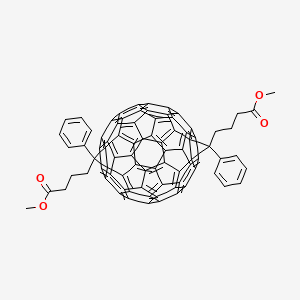
Bis-PCBM
Vue d'ensemble
Description
Bis-PCBM, also known as PC60BM Bisadduct or Bis (1- [3- (methoxycarbonyl)propyl]-1-phenyl)- [6,6]C62, is a fullerene derivative used in solar cells to increase the open circuit voltage by approximately 0.1 V due to the higher lying LUMO level . It is also used in crystallisation studies, especially when comparing polymer-fullerene packing .
Synthesis Analysis
Chalcogen-substituted PCBM derivatives were synthesized following a procedure that involved the reduction of chalcogenophene-2-carboxaldehydes .
Molecular Structure Analysis
The molecular structure of Bis-PCBM was analyzed using a variety of characterization methods, including ultraviolet photoelectron spectroscopy, thermal gravimetric analysis, differential scanning calorimetry, single crystal structure, and (time-dependent) density functional theory calculation .
Chemical Reactions Analysis
The degradation rate of polymer:bis-PCBM organic solar cells was studied under aerobic and anaerobic conditions . In the case of aerobic photodegradation, it was found that the device degradation rate is positively correlated to the LUMO energy of the bis-PCBM isomer and to the degree of crystallinity of the isomer .
Physical And Chemical Properties Analysis
Bis-PCBM has a molecular weight of 1101.1 g/mol . The lowest unoccupied molecular orbital of bis-PCBM isomers can be tuned to be up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers .
Applications De Recherche Scientifique
Bis-PCBM in Scientific Research Applications
Bis-PCBM, a fullerene derivative, has various applications in scientific research, particularly in the field of organic electronics. Below are detailed sections focusing on unique applications of Bis-PCBM:
Organic Photovoltaics (OPVs): Bis-PCBM is utilized in OPVs to enhance the open-circuit voltage (VOC). Studies have shown that under indoor light, cells with bis-PCBM exhibit comparable power conversion efficiency (PCE) and device stability to those with PCBM, maintaining over 80% of the original value .
Electronic Properties Characterization: Comprehensive studies on the molecular properties of bis-PCBM have been conducted using various characterization methods. These include ultraviolet photoelectron spectroscopy, thermal gravimetric analysis, and differential scanning calorimetry, among others .
Electrosynthesis Applications: Bis-PCBM has been applied in electrosynthesis processes. For example, it has been used in organic solar cells with P3HT as the electron donor, showing higher open-circuit voltage in comparison to other materials .
Indoor Organic Photovoltaics: The application of bis-PCBM in indoor OPVs has been explored due to its higher lowest unoccupied molecular orbital (LUMO) level than PCBM. This property is beneficial for promoting VOC in indoor lighting conditions .
Supramolecular Organic-Inorganic Domains: In the creation of supramolecular organic-inorganic domains, bis-PCBM plays a role by integrating fullerene-based interfacial layers (IFLs) which enhance the VOC of solar devices significantly .
Fullerene Derivative Comparison: Bis-PCBM is compared with other fullerene derivatives to achieve shallower molecular orbital energy levels, which is useful for substituting the parent fullerene in various electronic applications .
Mécanisme D'action
Target of Action
Bis-PCBM, also known as Bis (1- [3- (methoxycarbonyl)propyl]-1-phenyl)- [6,6]C62, is primarily used in organic photovoltaic devices . The primary targets of Bis-PCBM are the molecular orbital energy levels of these devices . By achieving shallower molecular orbital energy levels, Bis-PCBM can increase the open-circuit voltage of organic solar cells .
Mode of Action
Bis-PCBM interacts with its targets by substituting the parent fullerene in the device . This substitution leads to an increase in the open-circuit voltage of organic solar cells or better energy alignment as electron transport layers . The interaction of Bis-PCBM with its targets results in changes in the energy levels and performance of the devices .
Biochemical Pathways
The primary biochemical pathway affected by Bis-PCBM involves the tuning of the lowest unoccupied molecular orbital (LUMO) of bis-isomers . This tuning can lead to LUMO levels that are up to 170 meV shallower than PCBM and up to 100 meV shallower than the mixture of unseparated isomers . The downstream effects of this pathway include changes in the electron mobility and performance of organic solar cells .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Bis-PCBM, we can discuss its properties related to its distribution and stability in the device. Bis-PCBM shows high solubility in common solvents used with p-type organic polymers . This property impacts the bioavailability of Bis-PCBM in the device, allowing for efficient bulk heterojunctions active films to be manufactured using various coating methods .
Result of Action
The molecular and cellular effects of Bis-PCBM’s action primarily involve changes in the energy levels and performance of organic photovoltaic devices . For instance, the use of Bis-PCBM can lead to an increase in the open-circuit voltage of these devices . Additionally, Bis-PCBM can lead to a higher electron mobility in organic field-effect transistors .
Action Environment
The action, efficacy, and stability of Bis-PCBM can be influenced by various environmental factors. For example, the degradation rate of polymer:Bis-PCBM organic solar cells can be affected by aerobic and anaerobic conditions . In the case of aerobic photodegradation, the degradation rate is positively correlated to the LUMO energy of the Bis-PCBM isomer and to the degree of crystallinity of the isomer . In the absence of air, the photodegradation rate is correlated with molecular structure .
Safety and Hazards
Orientations Futures
The future directions of Bis-PCBM research could involve further optimization of the material composition and fabrication process . Judicious combinations among chemical, physical, energetic, and field-effect passivation deserve more attention for future high-efficiency and stable perovskite photovoltaics .
Propriétés
InChI |
InChI=1S/C84H28O4/c1-87-21(85)15-9-17-79(19-11-5-3-6-12-19)81-71-55-39-23-25-43-31-27(39)47-35-37-49-29-33-45-26-24-41(29)57(73(81)65(49)63(47)71)58-42(24)30-34-46(26)62-61(45)77-69(53(33)37)67(51(31)35)75-59(43)60-44(25)32-28-40(23)56(55)72-64-48(28)36-38(50(30)66(64)74(58)82(72,79)81)54(34)70-68(52(32)36)76(60)84(78(62)70)80(83(75,77)84,18-10-16-22(86)88-2)20-13-7-4-8-14-20/h3-8,11-14H,9-10,15-18H2,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESBOBHLCIVURF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1(C23C14C5=C6C7=C8C9=C1C7=C7C%10=C%11C%12=C7C7=C%13C%14=C%12C%12=C%15C%14=C%14C%16=C%17C%15=C%15C%18=C%12C%11=C(C%18=C2C2=C%15C%17=C%11C%12=C2C3=C2C5=C8C3=C2C%12=C2C%11=C%16C5=C8C2=C3C9=C8C(=C17)C%131C5%14C1(CCCC(=O)OC)C1=CC=CC=C1)C4=C%106)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C84H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis-PCBM | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



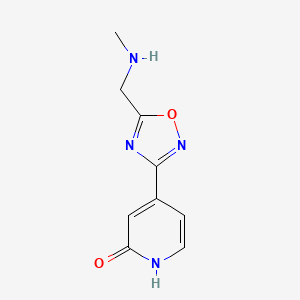
![(7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1434498.png)
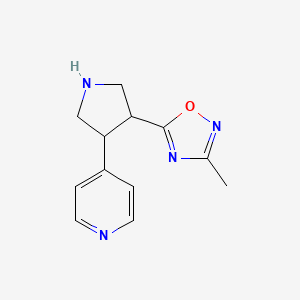
![3-Methyl-6-(piperidin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1434501.png)
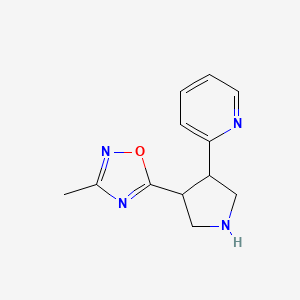
![Piperazin-1-yl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B1434506.png)
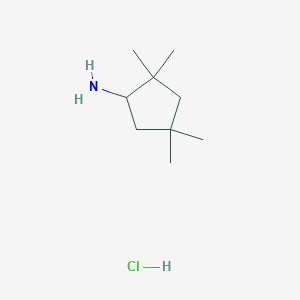

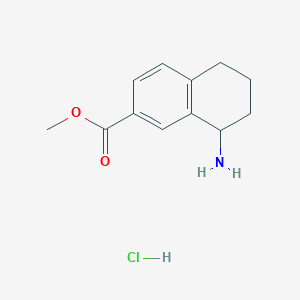
![(6S)-5-(tert-butoxycarbonyl)-1,1-dichloro-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1434512.png)
![N-[(9R)-Cinchonan-9-yl]picolinamide](/img/structure/B1434513.png)
![[(1S,2S)-2-Amino-1,2-diphenylethyl]-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);chloride](/img/structure/B1434514.png)
